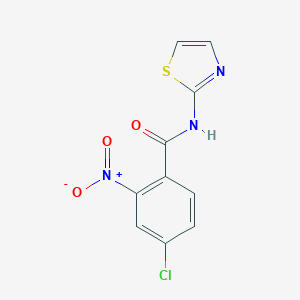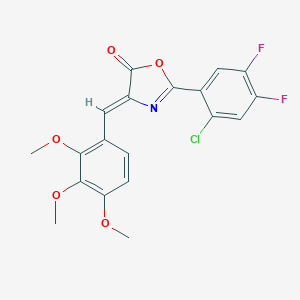
4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzylidene group attached to the oxazole ring, which is further substituted with dimethoxy and methylphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with new functional groups.
Scientific Research Applications
4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(2,3-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,3-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of 4-(2,3-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-12-7-4-5-9-14(12)18-20-15(19(21)24-18)11-13-8-6-10-16(22-2)17(13)23-3/h4-11H,1-3H3/b15-11- |
InChI Key |
FWGLUESNYUQCHB-PTNGSMBKSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2 |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(allyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335808.png)

![2-[4-(benzyloxy)phenoxy]-N'-[5-bromo-2-(2-propynyloxy)benzylidene]propanohydrazide](/img/structure/B335810.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335811.png)

![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-[5-bromo-2-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B335814.png)
![2-(4-ethylphenoxy)-N'-[(E)-(3-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B335815.png)


